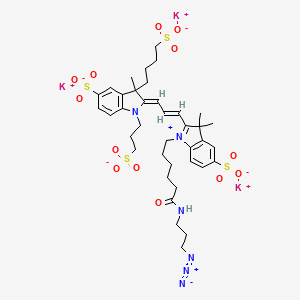

AF 555 azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H49K3N6O13S4 |

|---|---|

Molecular Weight |

1043.4 g/mol |

IUPAC Name |

tripotassium;(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate |

InChI |

InChI=1S/C38H52N6O13S4.3K/c1-37(2)30-26-28(60(52,53)54)15-17-32(30)43(22-7-4-5-14-36(45)40-20-10-21-41-42-39)34(37)12-9-13-35-38(3,19-6-8-24-58(46,47)48)31-27-29(61(55,56)57)16-18-33(31)44(35)23-11-25-59(49,50)51;;;/h9,12-13,15-18,26-27H,4-8,10-11,14,19-25H2,1-3H3,(H4-,40,45,46,47,48,49,50,51,52,53,54,55,56,57);;;/q;3*+1/p-3 |

InChI Key |

DAWUVPYNNYLDCF-UHFFFAOYSA-K |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCS(=O)(=O)[O-])CCCCCC(=O)NCCCN=[N+]=[N-])C.[K+].[K+].[K+] |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCS(=O)(=O)[O-])CCCCCC(=O)NCCCN=[N+]=[N-])C.[K+].[K+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

AF 555 Azide: A Comprehensive Technical Guide for Advanced Fluorescence Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of AF 555 azide (B81097), a bright and photostable orange-fluorescent dye that has become an invaluable tool for the precise labeling and visualization of biomolecules in complex biological systems. Its primary utility lies in its ability to participate in bioorthogonal "click chemistry" reactions, enabling the specific attachment of the fluorescent AF 555 core to a wide range of molecular targets.

Core Properties and Characteristics

AF 555 azide is the azide-functionalized derivative of the Alexa Fluor 555 dye. This modification allows it to readily react with alkyne-containing molecules through either copper-catalyzed or strain-promoted copper-free click chemistry.[1][2] As a member of the Alexa Fluor family, it is recognized for its high fluorescence quantum yield, exceptional photostability, and good water solubility, making it a superior alternative to other fluorescent dyes such as TAMRA and Cy3.[2][3] The dye is optimally excited by 532 nm or 555 nm laser lines and its fluorescence can be visualized using standard TRITC (tetramethylrhodamine) filter sets.[4][5] Furthermore, its fluorescence is stable over a broad pH range of 4 to 10.[4][5]

Quantitative Data Summary

The key photophysical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Excitation Maximum (λex) | 555 nm |

| Emission Maximum (λem) | 565 nm |

| Molar Extinction Coefficient | 155,000 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield | 0.1 |

| Molecular Weight | 915.08 g/mol (protonated) |

| Solubility | Water, DMSO, DMF |

Bioorthogonal Labeling via Click Chemistry

This compound is a premier reagent for click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility. It can be utilized in two primary modalities: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In the presence of a copper(I) catalyst, this compound reacts with terminal alkynes to form a stable triazole linkage. This reaction is highly efficient and can be performed in aqueous buffers, making it suitable for labeling a wide array of biomolecules, including proteins and nucleic acids.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of a copper catalyst is a concern, such as in live-cell imaging, this compound can be used in a copper-free click reaction. This approach utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide group of this compound without the need for a catalyst.[5] This reaction is also highly specific and proceeds rapidly at physiological temperatures.

Experimental Protocols

Copper-Catalyzed Click Chemistry (CuAAC) Protocol for Protein Labeling

This protocol provides a general guideline for the copper-catalyzed labeling of an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Copper-chelating ligand (e.g., THPTA)

-

Reducing agent (e.g., Sodium Ascorbate)

-

DMSO or DMF for dissolving the dye

-

Desalting column for purification

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO or DMF to a concentration of 10 mM.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of the copper ligand (THPTA) in water.

-

Freshly prepare a 1 M stock solution of sodium ascorbate (B8700270) in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein with the this compound stock solution. The molar ratio of dye to protein should be optimized for your specific application, but a 5 to 10-fold molar excess of the dye is a good starting point.

-

Add the copper ligand solution to the reaction mixture. A 5-fold molar excess of ligand to copper is recommended.

-

Add the CuSO₄ solution. A final concentration of 1 mM copper is typically sufficient.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

-

Collect the fractions containing the labeled protein.

-

Strain-Promoted Copper-Free Click Chemistry (SPAAC) Protocol for Live-Cell Imaging

This protocol outlines the labeling of a DBCO-modified biomolecule within living cells using this compound.

Materials:

-

Cells expressing or containing a DBCO-modified biomolecule

-

This compound

-

Cell culture medium

-

PBS (Phosphate-Buffered Saline)

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

Culture cells under conditions that promote the incorporation or localization of the DBCO-modified biomolecule of interest.

-

-

Labeling:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

-

Remove the existing medium from the cells and replace it with the labeling medium containing this compound.

-

-

Incubation:

-

Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Washing:

-

Remove the labeling medium and wash the cells two to three times with pre-warmed PBS to remove any unreacted dye.

-

-

Imaging:

-

Add fresh cell culture medium or an appropriate imaging buffer to the cells.

-

Visualize the fluorescently labeled cells using a fluorescence microscope equipped with a TRITC filter set.

-

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams have been generated.

Applications in Research and Development

The versatility of this compound makes it a powerful tool in various research and drug development applications, including:

-

Fluorescence Microscopy: High-resolution imaging of labeled proteins, glycans, and other biomolecules to study their localization and dynamics within fixed and living cells.[3]

-

Flow Cytometry: Quantification of labeled cell populations and intracellular targets.[3]

-

ELISA and other Immunoassays: Development of sensitive detection methods.[3]

-

Proteomics: Identification and characterization of newly synthesized proteins or post-translationally modified proteins.

-

Drug Discovery: Tracking the distribution and target engagement of alkyne-modified drug candidates.

References

AF 555 Azide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of AF 555 azide (B81097), a fluorescent probe widely utilized in biological research. Its core application lies in "click chemistry," a powerful tool for specifically labeling and visualizing biomolecules. This document details its chemical properties, experimental protocols for its use, and illustrates its application in studying cellular processes.

Core Chemical Properties

AF 555 azide is a bright, water-soluble fluorescent dye belonging to the Alexa Fluor family. Its azide moiety allows it to readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. These reactions are bioorthogonal, meaning they occur efficiently within biological systems without interfering with native biochemical processes.

| Property | Value |

| Molecular Formula | C37H47K3N6O13S4 |

| Molecular Weight | 1029.35 g/mol |

| Excitation Maximum | ~555 nm |

| Emission Maximum | ~565 nm |

| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ |

| Quantum Yield | ~0.1 |

| Solubility | Water, DMSO, DMF |

Experimental Protocols

This compound is a versatile tool for labeling alkyne-modified biomolecules. Below are detailed protocols for its use in the two main types of click chemistry reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method is ideal for labeling proteins in fixed and permeabilized cells or in cell lysates.

Materials:

-

Alkyne-modified protein sample

-

This compound

-

Phosphate-buffered saline (PBS)

-

DMSO

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

-

Reducing agent solution (e.g., 300 mM sodium ascorbate (B8700270) in water, freshly prepared)

-

Copper chelating ligand (e.g., THPTA, 100 mM in water)

Protocol:

-

Prepare the Protein Sample: Ensure the alkyne-modified protein is in a buffer free of interfering substances like high concentrations of thiols. The pH should be around 7.4.

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare the Click Reaction Cocktail: In a microcentrifuge tube, combine the following reagents in order:

-

Alkyne-modified protein solution

-

This compound stock solution (to a final concentration of 100-200 µM)

-

THPTA solution (to a final concentration of 1 mM)

-

CuSO₄ solution (to a final concentration of 0.2 mM)

-

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 3 mM to initiate the click reaction.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

-

Purification: Remove the excess dye and copper catalyst by methods such as spin filtration, dialysis, or gel filtration, depending on the downstream application.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free method is suitable for labeling live cells, as it avoids the cytotoxicity associated with copper catalysts. It requires the biomolecule to be modified with a strained alkyne, such as DBCO or BCN.

Materials:

-

Cells with surface proteins modified with a strained alkyne (e.g., DBCO)

-

This compound

-

Cell culture medium or appropriate buffer (e.g., PBS)

-

DMSO

Protocol:

-

Prepare the Cells: Culture the cells containing the strained alkyne-modified protein of interest.

-

Prepare this compound Labeling Solution: Dilute the this compound stock solution (10 mM in DMSO) in cell culture medium or PBS to the desired final concentration (typically 5-20 µM).

-

Labeling: Remove the culture medium from the cells and add the this compound labeling solution.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

-

Washing: Gently wash the cells two to three times with fresh, pre-warmed culture medium or PBS to remove any unbound dye.

-

Imaging: The labeled cells are now ready for visualization by fluorescence microscopy.

Visualizations

Experimental Workflow: Labeling and Imaging of a Cell Surface Protein

The following diagram illustrates a typical workflow for labeling a cell surface protein using SPAAC and subsequent imaging.

Experimental workflow for cell surface protein labeling.

Signaling Pathway: Visualizing Ion Channel Trafficking

This compound can be used to study the dynamic processes of protein trafficking. For instance, by labeling a specific ion channel on the cell surface, its internalization, recycling, and degradation can be monitored over time. This provides valuable insights into the regulation of its signaling function.

Trafficking of a labeled cell surface ion channel.

An In-depth Technical Guide to the Spectral Properties of AF 555 Azide

This technical guide provides a comprehensive overview of the core spectral properties of AF 555 azide (B81097), a fluorescent dye widely utilized in biological imaging and proteomics. Designed for researchers, scientists, and drug development professionals, this document details the essential photophysical characteristics, experimental protocols for its use in click chemistry, and standardized methods for spectral characterization.

Core Spectral and Photophysical Properties

AF 555 azide is a bright, water-soluble, and photostable orange-fluorescent dye. It is spectrally similar to other common fluorophores such as Cy3 and tetramethylrhodamine (B1193902) (TRITC), making it compatible with standard filter sets.[1][2][3] The dye's azide group allows for its covalent attachment to alkyne-modified biomolecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[4][5] This specific and efficient ligation method makes this compound a valuable tool for labeling proteins, nucleic acids, and other biomolecules in complex biological samples.

Quantitative Spectral Data Summary

The key spectral and photophysical parameters of this compound and its close analogs are summarized in the table below. These values are critical for designing experiments, selecting appropriate instrumentation, and interpreting fluorescence data.

| Property | Value | Source(s) |

| Excitation Maximum (λabs) | 552 - 555 nm | [1][3][6][7][8][9][10] |

| Emission Maximum (λem) | 565 - 572 nm | [1][6][8][10] |

| Molar Extinction Coefficient (ε) | ~150,000 - 155,000 cm-1M-1 | [1][8][11] |

| Fluorescence Quantum Yield (Φ) | 0.14 | [6] |

| Recommended Laser Lines | 532 nm or 555 nm | [3][8][10] |

| Commonly Used Filter Sets | TRITC (Tetramethylrhodamine) | [3][8][10] |

| Solubility | Water, DMSO, DMF | [8][10] |

| pH Sensitivity | Insensitive from pH 4 to 10 | [8][10] |

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling in Cell Lysates

This protocol outlines a general procedure for labeling alkyne-tagged proteins in a cell lysate with this compound. Optimization may be required depending on the specific protein and sample.

Materials:

-

Cell lysate containing alkyne-tagged protein

-

This compound

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM)

-

Sodium ascorbate (B8700270) solution (300 mM, freshly prepared)

-

Methanol (B129727), Chloroform, Water (for protein precipitation)

-

Phosphate-buffered saline (PBS)

Procedure:

-

To your protein sample in an appropriate buffer, add the this compound to a final concentration of 20 µM. The optimal concentration can range from 5 µM to 50 µM and should be determined empirically.[12]

-

Add 10 µL of 100 mM THPTA solution and vortex briefly to mix.

-

Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.

-

To initiate the reaction, add 10 µL of 300 mM sodium ascorbate solution. Vortex the reaction mixture immediately.

-

Incubate the reaction for 30 minutes at room temperature, protected from light. Continuous vortexing or end-over-end rotation is recommended.[12]

-

To precipitate the labeled protein and remove excess dye, add 3 mL of cold (–20°C) methanol, 0.75 mL of chloroform, and 2.1 mL of water.

-

Incubate the mixture at –20°C for 1 hour.[12]

-

Centrifuge the sample for 10 minutes at 13,000-20,000 x g.

-

Carefully remove the upper aqueous layer without disturbing the protein interface.

-

Add 450 µL of methanol and vortex briefly.

-

Centrifuge for 5 minutes at 13,000-20,000 x g to pellet the protein.[12]

-

Discard the supernatant and allow the protein pellet to air dry. Do not over-dry the pellet. The labeled protein is now ready for downstream analysis.

Protocol 2: Measurement of Absorption Spectrum and Molar Extinction Coefficient

This protocol describes the standard method for determining the absorption maximum and molar extinction coefficient of a fluorescent dye.

Materials:

-

This compound

-

High-purity solvent (e.g., DMSO for stock, PBS or appropriate buffer for measurement)

-

UV-Vis spectrophotometer

-

Calibrated quartz cuvettes (1 cm path length)

-

Analytical balance

Procedure:

-

Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.

-

Create a series of dilutions of the stock solution in the desired spectroscopic buffer (e.g., PBS).

-

Measure the absorbance of each dilution across a relevant wavelength range (e.g., 300-700 nm) using the spectrophotometer. Use the same buffer as a blank reference.

-

Identify the wavelength of maximum absorbance (λabs).

-

According to the Beer-Lambert law (A = εcl), plot the absorbance at λabs against the concentration of the dye.

-

The molar extinction coefficient (ε) is determined from the slope of the resulting linear plot (slope = ε × path length).

Protocol 3: Measurement of Fluorescence Emission Spectrum and Quantum Yield

This protocol details the procedure for determining the fluorescence emission maximum and quantum yield. The quantum yield is typically measured relative to a known standard.

Materials:

-

This compound solution (from Protocol 2)

-

A fluorescent standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ ≈ 0.95)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Using the solutions from Protocol 2, prepare a dilution of this compound with an absorbance value below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Prepare a solution of the fluorescent standard with a similar absorbance at the same excitation wavelength.

-

Set the spectrofluorometer to the excitation wavelength (λabs of this compound).

-

Measure the fluorescence emission spectrum of the this compound solution, scanning a wavelength range that covers the expected emission (e.g., 560-750 nm). The peak of this spectrum is the emission maximum (λem).

-

Without changing the instrument settings, measure the emission spectrum of the fluorescent standard.

-

Integrate the area under the emission curves for both the sample and the standard.

-

The quantum yield (Φsample) is calculated using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (nsample² / nstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualized Workflows and Pathways

To further elucidate the experimental processes and applications of this compound, the following diagrams have been generated.

Caption: Workflow for labeling alkyne-modified proteins with this compound via CuAAC.

Caption: Experimental workflow for determining the spectral properties of this compound.

References

- 1. FluoroFinder [app.fluorofinder.com]

- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - UK [thermofisher.com]

- 3. Alexa Fluor 555 equivalent | APDye Fluor 555 | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Bioproducts Magazine [bioprodmag.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Spectrum [Alexa Fluor 555] | AAT Bioquest [aatbio.com]

- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 9. genecopoeia.com [genecopoeia.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. vectorlabs.com [vectorlabs.com]

AF 555 Azide: A Comprehensive Technical Guide for Advanced Fluorescence Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AF 555 azide (B81097), a versatile fluorescent probe for biological research. We will delve into its core photophysical properties, provide detailed experimental protocols for its application, and visualize key experimental workflows.

Core Photophysical Properties of AF 555 Azide

This compound is a bright, water-soluble, and photostable orange-fluorescent dye. Its azide functional group allows for its covalent attachment to alkyne-modified biomolecules via copper-catalyzed or strain-promoted click chemistry.[1][2] This makes it an invaluable tool for a wide range of applications, including fluorescence microscopy, flow cytometry, and protein labeling.[1][3] Spectrally, it is an excellent alternative to other common dyes such as Cy3 and TRITC.[2]

The key photophysical characteristics of this compound and its derivatives are summarized in the table below. These values are crucial for designing and optimizing fluorescence-based experiments.

| Property | Value | Notes |

| Maximum Excitation Wavelength (λex) | 555 nm | Optimal for excitation with 532 nm or 555 nm laser lines.[2] |

| Maximum Emission Wavelength (λem) | 565 nm | Emits in the orange region of the visible spectrum. |

| Molar Extinction Coefficient (ε) | ~150,000 - 155,000 cm-1M-1 | Indicates high efficiency of light absorption.[2] |

| Fluorescence Quantum Yield (Φ) | High | Contributes to the brightness of the fluorophore.[1][3] |

| Recommended Filter Set | TRITC (Tetramethylrhodamine) | Ensures optimal signal detection and minimal bleed-through.[2] |

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of an alkyne-modified protein with this compound using a copper(I)-catalyzed click reaction.

Materials:

-

Alkyne-modified protein in a buffer free of primary amines (e.g., PBS).

-

This compound.

-

Copper(II) sulfate (B86663) (CuSO₄).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand.

-

Sodium ascorbate (B8700270).

-

Aminoguanidine (B1677879) (optional, to prevent side reactions).

-

DMSO or DMF for dissolving this compound.

-

Desalting column for purification.

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO or DMF to a stock concentration of 10 mM.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 50 mM stock solution of THPTA in water.

-

Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

-

Prepare a 100 mM stock solution of aminoguanidine in water (optional).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein with an appropriate reaction buffer.

-

Add the this compound stock solution to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 2-5 fold molar excess of the dye is recommended.

-

Prepare a premix of CuSO₄ and THPTA. For every 2.5 µL of 20 mM CuSO₄, add 5.0 µL of 50 mM THPTA.

-

Add the CuSO₄/THPTA premix to the reaction mixture.

-

If using, add aminoguanidine to a final concentration of 5 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein.

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 555 nm.

-

Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol outlines the labeling of azide-modified biomolecules on the surface of live cells with a cyclooctyne-modified AF 555. This copper-free click chemistry method is ideal for applications in living systems where copper toxicity is a concern.[4]

Materials:

-

Cells with azide-modified surface biomolecules (e.g., through metabolic labeling with an azide-containing sugar).

-

DBCO-AF 555 (or other strained cyclooctyne-AF 555 conjugate).

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Imaging system (e.g., confocal microscope).

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency in a suitable imaging dish or plate.

-

If necessary, metabolically label the cells with an azide-containing precursor (e.g., Ac₄ManNAz for sialic acid engineering) for a sufficient period to achieve surface expression of azide groups.

-

-

Labeling:

-

Wash the cells once with warm PBS or serum-free medium.

-

Prepare a solution of DBCO-AF 555 in cell culture medium at the desired final concentration (typically 1-10 µM).

-

Add the DBCO-AF 555 solution to the cells and incubate at 37°C for 30-60 minutes, protected from light.

-

-

Washing:

-

Remove the labeling solution and wash the cells two to three times with warm PBS or cell culture medium to remove any unbound probe.

-

-

Imaging:

-

Replace the wash buffer with fresh, pre-warmed imaging medium.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for AF 555 (e.g., a TRITC filter set).

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Visualizing GPCR Trafficking with this compound.

References

- 1. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibody/Ligand-Target Receptor Internalization Assay Protocol Using Fresh Human or Murine Tumor Ex Vivo Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lumiprobe.com [lumiprobe.com]

- 4. vectorlabs.com [vectorlabs.com]

AF 555 Azide: A Technical Guide to Quantum Yield and Photostability

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical determinant of experimental success. Among the vast array of available fluorophores, AF 555 azide (B81097) has emerged as a popular choice for the labeling of biomolecules through click chemistry. This technical guide provides an in-depth analysis of the core photophysical properties of AF 555 azide, namely its fluorescence quantum yield and photostability, which are crucial for ensuring the sensitivity and reliability of fluorescence-based assays.

Core Photophysical Properties of this compound

AF 555 is a bright, water-soluble, orange-fluorescent dye that serves as a robust tool for various bio-imaging and detection applications.[1] Its azide functionality allows for its covalent attachment to alkyne-modified biomolecules via copper-catalyzed or strain-promoted click chemistry. The key photophysical parameters of this compound are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | 555 nm | [2] |

| Emission Maximum (λem) | 565 - 572 nm | [3][2] |

| Molar Extinction Coefficient (ε) | 155,000 cm⁻¹M⁻¹ | [2][4] |

| Fluorescence Quantum Yield (Φ) | 0.14 | [3] |

| Recommended Laser Lines | 532 nm or 555 nm | [2] |

| Commonly Used Filter Sets | TRITC (tetramethylrhodamine) | [2] |

Table 1: Key photophysical properties of this compound.

Quantum Yield of this compound

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of this compound is reported to be 0.14.[3] This value indicates a moderate to high efficiency of fluorescence emission, contributing to the brightness of the dye.

Photostability of this compound

Experimental Protocols

Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample (this compound) relative to a standard of known quantum yield.

Materials:

-

This compound

-

Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

High-purity solvent (e.g., phosphate-buffered saline (PBS), pH 7.2)

-

Volumetric flasks and pipettes

-

Cuvettes (quartz for absorbance, fluorescence grade for emission)

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of both this compound and the quantum yield standard in the chosen solvent.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions of both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the selected excitation wavelength.

-

Measure Fluorescence Emission:

-

Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the dyes.

-

Record the fluorescence emission spectrum for each dilution of the sample and the standard.

-

Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance.

-

Determine the gradient of the linear fit for both plots.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, Gradient is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Assessment of Photostability

This protocol provides a general method for assessing the photostability of this compound by measuring its photobleaching rate.

Materials:

-

This compound labeled sample (e.g., protein conjugate, oligonucleotide)

-

Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector (e.g., sCMOS camera)

-

Microscope slides and coverslips

-

Mounting medium

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Sample Preparation: Prepare a sample of the this compound-labeled biomolecule mounted on a microscope slide.

-

Microscope Setup:

-

Select the appropriate laser line and filter set for AF 555 (e.g., 532 nm or 555 nm excitation).

-

Set the illumination power to a level relevant for the intended application.

-

Define a region of interest (ROI) for analysis.

-

-

Time-Lapse Imaging:

-

Acquire an initial image (t=0).

-

Continuously illuminate the sample.

-

Acquire images at regular time intervals until the fluorescence intensity has significantly decreased.

-

-

Data Analysis:

-

Measure the mean fluorescence intensity within the ROI for each time point.

-

Correct for background fluorescence.

-

Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

-

Plot the normalized fluorescence intensity as a function of time to obtain the photobleaching curve.

-

The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value.

-

Experimental Workflows and Signaling Pathways

The primary application of this compound is its use in click chemistry for the labeling of biomolecules. This can be achieved through either a copper-catalyzed or a copper-free, strain-promoted reaction.

The following diagram illustrates the general workflow for determining the photophysical properties of this compound.

Finally, the core of this compound's utility lies in the click chemistry reaction itself.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

AF 555 Azide: A Comprehensive Technical Guide to Solubility and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the solubility and storage of AF 555 azide (B81097), a bright and photostable fluorescent probe crucial for a variety of applications in biological research and drug development. Proper handling and storage of this reagent are paramount to ensure its optimal performance and the reproducibility of experimental results.

Core Properties of AF 555 Azide

This compound is a derivative of the Alexa Fluor 555 dye, featuring an azide moiety that enables its covalent attachment to molecules containing a terminal alkyne via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1][2][3] This bright orange-fluorescent dye is characterized by its high quantum yield and photostability, making it an excellent choice for demanding imaging applications.[4]

Solubility Profile

While precise quantitative solubility values are not consistently published by manufacturers, this compound is consistently reported to have good solubility in several common laboratory solvents. This qualitative solubility information is summarized in the table below.

| Solvent | Qualitative Solubility | Source |

| Water | Good | [5][6] |

| Dimethyl sulfoxide (B87167) (DMSO) | Good | [5][6] |

| Dimethylformamide (DMF) | Good | [5][6] |

Note: "Good solubility" indicates that the compound is sufficiently soluble for the preparation of stock solutions at concentrations commonly used in labeling and imaging experiments (e.g., 1-10 mM). It is always recommended to start with a small amount of the solid to assess its solubility in the chosen solvent before preparing a larger stock solution.

Recommended Storage Conditions

Proper storage of this compound is critical to maintain its chemical integrity and fluorescence properties over time. Both the solid form and solutions should be stored under the following conditions:

| Form | Temperature | Light Conditions | Other Recommendations | Shelf Life (Solid) |

| Solid | -20°C | Protect from light | Desiccate | Up to 24 months |

| In Solution | -20°C | Protect from light | Aliquot to avoid repeated freeze-thaw cycles | Not specified |

Key Storage Considerations:

-

Temperature: Long-term storage at -20°C is recommended for both the solid and solvated forms of the dye.[4] While transportation at room temperature for up to three weeks is generally acceptable, prolonged exposure to higher temperatures should be avoided.[4]

-

Light: this compound, like most fluorescent dyes, is susceptible to photobleaching. It is crucial to protect the solid and any solutions from light by storing them in amber vials or by wrapping the container in aluminum foil.

-

Moisture: The solid compound should be stored in a desiccated environment to prevent hydrolysis. Before opening the vial, it should be allowed to warm to room temperature to prevent condensation of atmospheric moisture onto the product.

-

Freeze-Thaw Cycles: To maintain the stability of stock solutions, it is highly recommended to prepare single-use aliquots. Repeated freeze-thaw cycles can lead to degradation of the dye and a decrease in its fluorescence.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes a general procedure for preparing a stock solution of this compound.

Materials:

-

This compound (solid)

-

Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes or amber vials

-

Vortex mixer

-

Pipettes

Procedure:

-

Equilibration: Allow the vial of solid this compound to warm to room temperature before opening. This typically takes 15-20 minutes.

-

Weighing (Optional but Recommended): For precise concentration, weigh an appropriate amount of the solid dye. However, many suppliers provide pre-weighed amounts (e.g., 1 mg).

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, if the molecular weight of this compound is approximately 915 g/mol , for 1 mg of the dye, you would add approximately 109 µL of DMSO.

-

Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C, protected from light.

Visual Workflow for Stock Solution Preparation

Caption: A flowchart illustrating the key steps for preparing a stock solution of this compound.

Application: Click Chemistry

This compound is a key reagent in click chemistry, a powerful and versatile tool for bioconjugation. The azide group of AF 555 reacts specifically and efficiently with an alkyne-modified biomolecule in the presence of a copper(I) catalyst to form a stable triazole linkage.

General Principle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: A diagram showing the reactants and product of a CuAAC reaction with this compound.

By adhering to these guidelines for solubility and storage, researchers can ensure the reliability and performance of this compound in their experiments, leading to high-quality and reproducible results in their scientific endeavors.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. content.protocols.io [content.protocols.io]

- 3. This compound | Protein Forest [proteinforest.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

The Researcher's Guide to Click Chemistry with AF 555 Azide: A Deep Dive into Bioconjugation

For researchers, scientists, and drug development professionals, the ability to precisely and efficiently label biomolecules is paramount. Click chemistry, a powerful and versatile suite of bioorthogonal reactions, has emerged as an indispensable tool for achieving this. This in-depth technical guide explores the core principles of click chemistry with a focus on the versatile fluorescent probe, AF 555 azide (B81097). We will delve into detailed experimental protocols, present key quantitative data, and provide visual workflows to empower your research endeavors.

AF 555 azide is a bright, photostable, and water-soluble fluorescent dye, making it an excellent choice for a wide range of applications in microscopy and cytometry.[1][2][3] Its azide functional group allows it to readily participate in click chemistry reactions, enabling the covalent labeling of alkyne-modified biomolecules.[4][5] This guide will cover the two primary forms of azide-alkyne click chemistry: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Core Principles of Azide-Alkyne Click Chemistry

At its heart, azide-alkyne cycloaddition is a [3+2] cycloaddition between an azide and an alkyne to form a stable triazole linkage.[6][7] This reaction is highly specific and bioorthogonal, meaning it proceeds with high efficiency in complex biological environments without interfering with native biochemical processes.[8]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[7][9][] The copper catalyst brings the two reactants into close proximity, lowering the activation energy and leading to rapid and specific formation of a 1,4-disubstituted triazole.[] While highly efficient, the potential cytotoxicity of copper can be a limitation for live-cell imaging.[6][11]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity concerns of CuAAC, SPAAC was developed as a copper-free alternative.[6][] This reaction employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which possesses significant ring strain.[6][13] This inherent strain provides the energy required for the reaction to proceed efficiently with an azide without the need for a catalyst, forming a stable triazole.[6][] This makes SPAAC ideal for applications in living systems.[14]

Quantitative Data: this compound Properties

For successful experimental design, understanding the spectral properties of your fluorophore is critical. The table below summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Excitation Maximum (λex) | 555 nm | [2][15] |

| Emission Maximum (λem) | 572 nm | [2][15] |

| Extinction Coefficient | 155,000 cm⁻¹M⁻¹ | [2][15] |

| Recommended Laser Lines | 532 nm or 555 nm | [2][15] |

| Recommended Filter Sets | TRITC (tetramethylrhodamine) | [2][3] |

| Solubility | Water, DMSO, DMF | [15] |

| Storage Conditions | -20°C, desiccated, protected from light | [1][15][16] |

Experimental Protocols

The following are detailed protocols for labeling biomolecules with this compound using both CuAAC and SPAAC methodologies. These protocols provide a starting point and may require optimization based on the specific biomolecule and experimental context.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein

This protocol outlines the steps for labeling a protein containing a terminal alkyne with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)[17]

-

Ligand stock solution (e.g., 200 mM THPTA in water)[17]

-

Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)[17]

-

Desalting column or appropriate purification system

Methodology:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein with this compound. A molar excess of the azide (typically 4 to 10-fold) is recommended.[17]

-

Prepare the Catalyst Complex: In a separate tube, mix CuSO₄ and the THPTA ligand in a 1:2 molar ratio.[17] Allow this mixture to stand for a few minutes to form the Cu(I) complex.

-

Initiate the Reaction: Add the Cu(I)/THPTA complex to the protein-azide mixture. The final concentration of the catalyst complex is typically in the range of 25 equivalents relative to the azide.[17]

-

Add the Reducing Agent: To ensure the copper remains in its active Cu(I) state, add the freshly prepared sodium ascorbate solution to the reaction mixture (typically 40 equivalents relative to the azide).[17]

-

Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.[8] The reaction can be monitored by techniques such as SDS-PAGE to observe the shift in molecular weight of the labeled protein.

-

Purification: Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol describes the labeling of azide-modified biomolecules on the surface of live cells using a DBCO-functionalized AF 555 derivative. For this protocol, we assume the cells have been metabolically labeled with an azide-containing precursor.

Materials:

-

Live cells with metabolically incorporated azide groups[14]

-

AF 555-DBCO

-

Cell culture medium or appropriate buffer (e.g., PBS)

Methodology:

-

Cell Preparation: Gently wash the azide-labeled cells three times with warm PBS to remove any unincorporated azide precursors.[6]

-

Prepare the Labeling Solution: Prepare a working solution of AF 555-DBCO in a biocompatible buffer. The optimal concentration will need to be determined empirically but typically ranges from 25 to 100 µM.

-

Labeling: Add the AF 555-DBCO solution to the cells and incubate for 30-60 minutes at 37°C. The incubation time may need to be optimized.

-

Washing: After incubation, gently wash the cells three times with fresh medium or PBS to remove any unreacted AF 555-DBCO.

-

Imaging: The labeled cells are now ready for visualization by fluorescence microscopy using a TRITC filter set.

Visualizing the Chemistry and Workflows

To further clarify the concepts and procedures, the following diagrams have been generated using the DOT language.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. APDye 555 Azide | Alexa Fluor® 555 Azide replacement | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Bioproducts Magazine [bioprodmag.com]

- 6. benchchem.com [benchchem.com]

- 7. Click Chemistry [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. broadpharm.com [broadpharm.com]

- 11. Bioconjugation application notes [bionordika.fi]

- 13. lumiprobe.com [lumiprobe.com]

- 14. benchchem.com [benchchem.com]

- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 16. Molecular Probes Alexa Fluor 555 Azide, Triethylammonium Salt 0.5 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]

- 17. axispharm.com [axispharm.com]

An In-depth Technical Guide to Bioorthogonal Chemistry Using AF 555 Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of AF 555 azide (B81097) in bioorthogonal chemistry. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to employ this versatile fluorescent probe in their experimental workflows, particularly in the fields of cell biology, chemical biology, and drug development.

Introduction to Bioorthogonal Chemistry and AF 555 Azide

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][2] These reactions are characterized by their high selectivity and efficiency in complex biological environments. A cornerstone of bioorthogonal chemistry is the "click chemistry" concept, which involves reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.

The azide functional group is a key player in bioorthogonal chemistry due to its small size, stability, and lack of reactivity with most biological molecules. This compound is a bright, photostable, and hydrophilic fluorescent dye equipped with an azide moiety, making it an excellent tool for labeling and visualizing biomolecules in vitro and in vivo.[3] It can be conjugated to alkyne-modified biomolecules through two primary click chemistry reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3]

Properties of this compound

This compound is a derivative of the Alexa Fluor 555 dye, known for its excellent photophysical properties. A summary of its key characteristics is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | ~915.08 g/mol (protonated) | [4] |

| Excitation Maximum (λex) | 555 nm | [3] |

| Emission Maximum (λem) | 566-572 nm | [3] |

| Molar Extinction Coefficient (ε) | ~155,000 cm⁻¹M⁻¹ | [4] |

| Fluorescence Quantum Yield (Φ) | ~0.1 | [3] |

| Solubility | Water, DMSO, DMF | [4] |

| Storage | -20°C, desiccated, protected from light | [3] |

Bioorthogonal Reactions with this compound

This compound can be used in two main types of click chemistry reactions to label alkyne-containing biomolecules. The choice between CuAAC and SPAAC depends on the specific application, particularly whether the experiment is conducted in living cells where the cytotoxicity of copper is a concern.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction that involves the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species.[5] This reaction is ideal for in vitro applications such as labeling proteins in cell lysates.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), to react with an azide.[2] The ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst.[2] This makes SPAAC the method of choice for labeling biomolecules in living cells and organisms.

Experimental Protocols

The following are detailed protocols for labeling biomolecules with this compound using both CuAAC and SPAAC.

Protocol 1: CuAAC Labeling of Alkyne-Modified Proteins in Cell Lysate

This protocol describes the labeling of proteins that have been metabolically tagged with an alkyne-containing amino acid analog in a cell lysate.

Materials:

-

Cell lysate containing alkyne-modified proteins (1-5 mg/mL)

-

This compound (10 mM stock in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)

-

Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared)

-

PBS (pH 7.4)

-

Microcentrifuge tubes

Procedure:

-

To a microcentrifuge tube, add 50 µL of the cell lysate.

-

Add 1 µL of the 10 mM this compound stock solution (final concentration: 100 µM).

-

Prepare the catalyst premix: in a separate tube, mix 2 µL of 50 mM CuSO₄ and 10 µL of 50 mM THPTA.

-

Add 12 µL of the catalyst premix to the cell lysate mixture.

-

Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate.

-

Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.

-

The labeled proteins in the lysate are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning.

Protocol 2: SPAAC Labeling of Azide-Modified Cell Surface Glycans

This protocol details the labeling of cell surface glycans that have been metabolically engineered to incorporate azide-containing sugars.

Materials:

-

Cells with azide-modified surface glycans (cultured on coverslips or in a multi-well plate)

-

DBCO-AF 555 (1 mM stock in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

Procedure:

-

Wash the cells twice with warm PBS to remove any unincorporated azido (B1232118) sugars.

-

Prepare the labeling solution by diluting the DBCO-AF 555 stock solution to a final concentration of 20-50 µM in cell culture medium.

-

Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

Wash the cells three times with PBS to remove any unreacted DBCO-AF 555.

-

The cells are now fluorescently labeled and can be fixed for imaging or analyzed by flow cytometry.

Experimental Workflow and Signaling Pathway Visualization

Bioorthogonal labeling with this compound can be integrated into various experimental workflows to study cellular processes. A general workflow for metabolic labeling and subsequent visualization is depicted below.

This technique can be applied to study a wide range of signaling pathways. For instance, changes in protein glycosylation during a specific signaling event can be monitored.

Quantitative Data Summary

The efficiency of bioorthogonal labeling can be influenced by various factors, including the concentration of reactants and reaction time. The following table summarizes key quantitative parameters for this compound and related reagents.

| Parameter | Reagent | Typical Concentration | Reaction Time | Application |

| Labeling Concentration | This compound | 100 µM | 1-2 hours | CuAAC in cell lysate[6] |

| Labeling Concentration | DBCO-AF 555 | 20-50 µM | 30-60 minutes | SPAAC on live cells[7] |

| Catalyst Concentration | CuSO₄ | 100 µM | 1-2 hours | CuAAC in cell lysate |

| Ligand Concentration | THPTA | 500 µM | 1-2 hours | CuAAC in cell lysate |

| Reducing Agent | Sodium Ascorbate | 1 mM | 1-2 hours | CuAAC in cell lysate |

Conclusion

This compound is a powerful and versatile tool for bioorthogonal chemistry, enabling the fluorescent labeling of a wide range of biomolecules with high specificity and sensitivity. By understanding the principles of CuAAC and SPAAC and utilizing the detailed protocols provided in this guide, researchers can effectively integrate this technology into their studies to gain deeper insights into complex biological processes. The ability to visualize and quantify biomolecules in their native environment opens up new avenues for discovery in fundamental research and the development of novel therapeutics.

References

- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lumiprobe.com [lumiprobe.com]

- 4. researchgate.net [researchgate.net]

- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

- 7. benchchem.com [benchchem.com]

AF 555 Azide vs. Other Fluorescent Dyes: An In-depth Technical Guide for Beginners

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AF 555 azide (B81097) and other commonly used fluorescent dyes, with a focus on their application in biological research for those new to fluorescence labeling. We will delve into the core principles of fluorescence, the specifics of click chemistry for bioconjugation, and provide detailed experimental protocols for labeling and imaging.

Introduction to Fluorescent Dyes and Labeling

Fluorescent labeling is a cornerstone technique in modern biological and biomedical research, enabling the visualization and tracking of specific molecules within complex cellular environments. The process involves attaching a fluorescent molecule, or fluorophore, to a target biomolecule, such as a protein, nucleic acid, or small molecule. When excited by light of a specific wavelength, the fluorophore emits light at a longer wavelength, which can be detected using a fluorescence microscope.

The choice of fluorescent dye is critical and depends on several factors, including the brightness of the dye, its photostability (resistance to fading), the specific instrumentation available, and the nature of the biological sample. For beginners, dyes that are bright, photostable, and easy to use are highly recommended.

The Power of Click Chemistry for Bioconjugation

"Click chemistry" refers to a class of chemical reactions that are rapid, specific, and high-yielding.[1][2] One of the most prominent examples is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between a molecule containing an azide group and another with an alkyne group.[1] This reaction is highly bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for labeling biomolecules in living cells or complex lysates.[3]

AF 555 azide is a fluorescent dye that has been functionalized with an azide group, making it ready for use in click chemistry reactions.[4] This allows for the precise and efficient attachment of the bright and photostable AF 555 fluorophore to alkyne-modified biomolecules.

A Comparative Overview of Beginner-Friendly Fluorescent Azides

For those starting with fluorescence labeling, selecting the right dye is a crucial first step. Below is a comparison of this compound with other popular fluorescent azides suitable for beginners. The key parameters to consider are the excitation and emission maxima (which determine the appropriate laser lines and filters for microscopy), the molar extinction coefficient (a measure of how strongly the dye absorbs light), and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).

| Fluorescent Dye Azide | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Key Features for Beginners |

| This compound | ~555 | ~565 | ~150,000 | ~0.10 | Bright and photostable, good alternative to Cy3.[5][6] |

| Alexa Fluor 488 Azide | ~496 | ~519 | ~71,000 | ~0.92 | Exceptionally bright and photostable, very popular green fluorophore.[6][7][8][9] |

| Cy3 Azide | ~550 | ~570 | ~150,000 | ~0.15 | Bright and well-established dye, spectrally similar to AF 555.[6] |

| Cy5 Azide | ~649 | ~670 | ~250,000 | ~0.27 | Bright far-red dye, good for reducing autofluorescence.[10][11][12][13] |

| FITC Azide | ~494 | ~518 | ~75,000 | Variable (pH sensitive) | A classic and cost-effective green fluorophore, but less photostable and pH sensitive.[14] |

Experimental Protocols

This section provides detailed methodologies for a typical intracellular labeling experiment using a fluorescent azide and click chemistry.

Cell Culture and Preparation

-

Cell Seeding: Seed your cells of interest onto sterile coverslips in a petri dish or in a multi-well imaging plate at a density that will result in 70-80% confluency at the time of the experiment. Allow the cells to adhere and grow for 24-48 hours in a suitable culture medium at 37°C and 5% CO₂.[15]

-

Metabolic Labeling (Optional but Recommended for Intracellular Targets): To introduce an alkyne group into your target biomolecule, you can use metabolic labeling. For example, to label newly synthesized proteins, you can incubate the cells with an alkyne-containing amino acid analog, such as L-homopropargylglycine (HPG), in the culture medium for a defined period.

-

Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove excess culture medium and unincorporated metabolic labels.[15]

Cell Fixation and Permeabilization

-

Fixation: Fixation crosslinks proteins and preserves cellular structures. A common method is to incubate the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[16]

-

Washing: After fixation, wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: To allow the click chemistry reagents and fluorescent dye to access intracellular targets, you need to permeabilize the cell membranes. Incubate the cells with a solution of 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

Note: Prepare the click reaction cocktail immediately before use.

-

Prepare the Click Reaction Cocktail: For a typical reaction, you will need the following components. The final concentrations may need to be optimized for your specific cell type and target.

-

Fluorescent Azide (e.g., this compound): 1-10 µM

-

Copper(II) sulfate (B86663) (CuSO₄): 100-500 µM

-

Copper(I)-stabilizing ligand (e.g., TBTA or THPTA): 500 µM - 2.5 mM

-

Reducing agent (e.g., Sodium Ascorbate): 2.5-5 mM

-

-

Labeling: Add the freshly prepared click reaction cocktail to your fixed and permeabilized cells. Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS containing a chelating agent like EDTA to remove any residual copper. Follow with two more washes with PBS.

Fluorescence Microscopy Imaging

-

Mounting: Mount the coverslip onto a microscope slide using a mounting medium containing an antifade reagent to preserve the fluorescence signal.

-

Imaging: Image the cells using a fluorescence microscope equipped with the appropriate laser lines and emission filters for your chosen fluorescent dye. For AF 555, you would typically use a laser around 561 nm for excitation and collect the emission between 570 and 620 nm.

-

Image Acquisition: Acquire images with appropriate settings for laser power, exposure time, and gain to obtain a good signal-to-noise ratio while minimizing photobleaching.[17]

Data Analysis

-

Image Processing: Use image analysis software such as ImageJ or Fiji to process your images. This may include background subtraction and adjusting brightness and contrast for visualization.

-

Quantification: To obtain quantitative data, you can measure the fluorescence intensity in specific regions of interest (ROIs), such as the whole cell, nucleus, or specific organelles.[14]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or Weak Signal | Inefficient click reaction | Optimize concentrations of copper, ligand, and reducing agent. Ensure reagents are fresh. |

| Low expression of the target protein | Use a positive control cell line known to express the target. Increase metabolic labeling time. | |

| Incomplete permeabilization | Increase Triton X-100 concentration or incubation time. | |

| Photobleaching | Reduce laser power and exposure time during imaging. Use an antifade mounting medium. | |

| High Background | Non-specific binding of the dye | Increase the number and duration of wash steps after the click reaction. Include a chelating agent in the washes. |

| Autofluorescence from the cells or tissue | Use a dye with a longer emission wavelength (e.g., Cy5) to move away from the typical autofluorescence range. | |

| Too high concentration of the fluorescent azide | Titrate the concentration of the fluorescent azide to find the optimal balance between signal and background. |

Conclusion

This compound is an excellent choice for beginners in fluorescence labeling due to its brightness, photostability, and compatibility with the robust and specific click chemistry reaction. By understanding the principles of fluorescence and following detailed experimental protocols, researchers can successfully label and visualize their biomolecules of interest. For multicolor experiments or when dealing with high cellular autofluorescence, other dyes such as Alexa Fluor 488 azide or Cy5 azide may be more suitable. Careful consideration of the experimental goals and the properties of the available fluorescent dyes will lead to high-quality, reproducible data.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. benchchem.com [benchchem.com]

- 8. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Quantum Yield [Alexa Fluor 488] | AAT Bioquest [aatbio.com]

- 10. cenmed.com [cenmed.com]

- 11. FluoroFinder [app.fluorofinder.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. Cyanine 5 azide [equivalent to Cy5® azide] | AAT Bioquest [aatbio.com]

- 14. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. How to Use a Fluorescence Microscope: A Step-by-Step Guide | Lab Manager [labmanager.com]

Methodological & Application

AF 555 Azide: Application Notes and Protocols for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing AF 555 Azide (B81097) for the fluorescent labeling of biomolecules through click chemistry. AF 555 is a bright, photostable, and hydrophilic fluorescent dye, making it an excellent choice for a wide range of applications in fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods. This document details the protocols for two primary click chemistry techniques: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Introduction to AF 555 Azide Click Chemistry

Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding, making them ideal for bioconjugation.[1] this compound is a derivative of the AF 555 fluorophore that has been functionalized with an azide group. This azide moiety can react with an alkyne-functionalized biomolecule to form a stable triazole linkage.[2][3] This bioorthogonal reaction allows for the specific labeling of proteins, nucleic acids, and other molecules in complex biological samples.

There are two main strategies for this compound click chemistry:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This classic click reaction utilizes a copper(I) catalyst to join terminal alkynes and azides.[2][3] It is a highly efficient and versatile method for labeling biomolecules.[4]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides.[5][] The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for live-cell imaging and in vivo applications.[5][]

Data Presentation

The following tables summarize the key quantitative parameters for performing CuAAC and SPAAC reactions with this compound.

Table 1: Stock Solution Preparation for CuAAC

| Reagent | Stock Concentration | Solvent | Storage |

| This compound | 10 mM | DMSO | -20°C, protected from light |

| Copper(II) Sulfate (CuSO₄) | 100 mM | Water | Room Temperature |

| THPTA Ligand | 200 mM | Water | -20°C |

| Sodium Ascorbate (B8700270) | 100 mM | Water | Prepare fresh for each use |

Table 2: Reaction Conditions for CuAAC Labeling of Proteins

| Parameter | Recommended Value | Notes |

| Alkyne-Modified Protein Concentration | 1-5 mg/mL | In a compatible buffer (e.g., PBS) |

| This compound Final Concentration | 20 µM - 100 µM | A 10-fold molar excess over the alkyne is a good starting point.[7] |

| CuSO₄:THPTA Premix | 1:2 to 1:5 molar ratio | Prepare fresh before adding to the reaction.[7][8] |

| Final CuSO₄ Concentration | 50 µM - 2 mM | Optimize for each specific application.[7] |

| Final Sodium Ascorbate Concentration | 2.5 mM - 5 mM | Added to initiate the reaction.[2][9] |

| Reaction Time | 30 - 60 minutes | At room temperature, protected from light.[8] |

| Quenching (optional) | 100 mM Tris or Glycine | To stop the reaction.[10] |

Table 3: Reaction Conditions for SPAAC Labeling with DBCO

| Parameter | Recommended Value | Notes |

| DBCO-Modified Biomolecule Concentration | 1-10 mg/mL | In an amine-free and azide-free buffer (e.g., PBS, pH 7.2-7.4). |

| This compound Molar Excess | 2 to 4-fold | Over the DBCO-modified biomolecule.[11] |

| Reaction Time | 2 - 4 hours (RT) or overnight (4°C) | Longer incubation times may be needed for dilute samples.[11] |

| Solvent | Aqueous buffer (e.g., PBS) | Can tolerate up to 20% DMSO.[11] |

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Protein

This protocol describes the labeling of a protein containing a terminal alkyne group with this compound using a copper(I) catalyst generated in situ.

Materials:

-

Alkyne-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand

-

Sodium Ascorbate

-

Dimethylsulfoxide (DMSO)

-

Deionized water

-

Purification column (e.g., desalting spin column or size-exclusion chromatography)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 100 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 200 mM stock solution of THPTA in deionized water.[4]

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each experiment.[4]

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein solution with the this compound stock solution. A typical starting point is a 4-10 fold molar excess of the azide.[8]

-

Prepare the CuSO₄:THPTA premix by mixing CuSO₄ and THPTA in a 1:2 molar ratio and letting it stand for a few minutes.[8]

-

Add the CuSO₄:THPTA premix to the protein-azide mixture. The final concentration of the copper complex should be optimized, but a starting point of 25 equivalents relative to the azide can be used.[8]

-

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 40 equivalents relative to the azide to initiate the click reaction.[8]

-

Mix the reaction gently by pipetting or brief vortexing.

-

-

Incubation:

-

Incubate the reaction at room temperature for 30-60 minutes, protected from light.[8]

-

-

Purification:

-

Purify the labeled protein from unreacted dye and catalyst components using a desalting spin column, size-exclusion chromatography, or dialysis.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol outlines the labeling of azide-modified biomolecules on the surface of live cells with a DBCO-functionalized AF 555 dye. For intracellular targets, permeabilization steps would be required.

Materials:

-

Cells with azide-functionalized biomolecules

-

AF 555-DBCO

-

Cell culture medium or appropriate buffer (e.g., PBS with Ca²⁺/Mg²⁺)

-

Anhydrous DMSO

Procedure:

-

Prepare AF 555-DBCO Solution:

-

Prepare a stock solution of AF 555-DBCO in anhydrous DMSO (e.g., 10 mM).

-

-

Cell Preparation:

-

Wash the cells expressing the azide-modified target twice with fresh, pre-warmed culture medium or buffer to remove any interfering substances.

-

-

Labeling Reaction:

-

Dilute the AF 555-DBCO stock solution in culture medium to the desired final concentration (typically in the low micromolar range, which should be optimized for the specific cell type and target).

-

Add the AF 555-DBCO containing medium to the cells.

-

-

Incubation:

-

Incubate the cells at 37°C in a CO₂ incubator for 1-2 hours. The optimal incubation time may vary and should be determined empirically.

-

-

Washing:

-

After incubation, gently aspirate the labeling solution and wash the cells three times with fresh, pre-warmed medium or buffer to remove any unreacted dye.

-

-

Imaging:

-

The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for AF 555 (Excitation/Emission maxima ~555/565 nm).

-

Mandatory Visualization

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. broadpharm.com [broadpharm.com]

- 3. interchim.fr [interchim.fr]

- 4. axispharm.com [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 7. static.igem.wiki [static.igem.wiki]

- 8. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. docs.aatbio.com [docs.aatbio.com]

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with AF 555 Azide

These application notes provide detailed protocols for the covalent labeling of alkyne-modified biomolecules with Alexa Fluor 555 (AF 555) Azide (B81097) using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as Click Chemistry. This highly efficient and specific reaction is a cornerstone of bioconjugation, enabling the attachment of fluorescent dyes to various biological targets for applications in research, diagnostics, and drug development.[1][2][3][4]

Introduction to Copper-Catalyzed Click Chemistry (CuAAC)